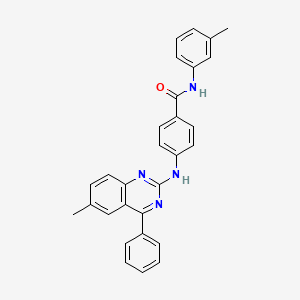
tert-Butyl (1,2,3,4-tetrahydroquinolin-5-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The tert-Butyl (1,2,3,4-tetrahydroquinolin-5-yl)carbamate is a compound that is part of a family of tetrahydroquinoline derivatives. These compounds are of significant interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The tert-butyl group serves as a protective group for the carbamate, which can be strategically removed or modified during chemical transformations.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives has been explored in various studies. An improved synthesis of a similar compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was achieved using a modified Pictet-Spengler reaction, which provided a high yield and enantiomeric excess after recrystallization . Another study demonstrated the use of tert-butyl nitrite as both an oxidant and a N1 synthon in a multicomponent reaction, leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . These methods highlight the versatility of tert-butyl groups in facilitating complex organic syntheses.
Molecular Structure Analysis
The molecular structure of tert-butyl (1,2,3,4-tetrahydroquinolin-5-yl)carbamate and its derivatives can be elucidated using spectroscopic techniques and, in some cases, X-ray crystallography. For instance, the crystal structure of a related compound, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, was determined by X-ray analysis, confirming the structure and providing insights into the stabilization of the molecule through aromatic stacking interactions and hydrogen bonding .
Chemical Reactions Analysis
Tetrahydroquinoline derivatives undergo various chemical reactions, which can be used to further modify the structure or to study reaction mechanisms. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate was synthesized and subjected to Diels-Alder reactions, electrophilic and nucleophilic substitutions, and redox reactions to yield a range of products . The study of intramolecular charge-transfer dynamics in 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline also provides valuable information on the reactivity and electronic properties of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl (1,2,3,4-tetrahydroquinolin-5-yl)carbamate derivatives are influenced by their molecular structure. The presence of tert-butyl groups can affect the solubility, boiling point, and stability of the compound. The use of tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), demonstrates the chemoselectivity and mild conditions required for the modification of amines and phenols, which is crucial for the preservation of sensitive functional groups .
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Interactions
tert-Butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and related compounds exhibit interesting crystal structures, where molecules are linked via bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group. This research contributes to the understanding of molecular interactions in crystal structures (Baillargeon et al., 2017).
Organic Synthesis and Reactions
Research on tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate and similar compounds has provided insights into organic synthesis techniques, including the Diels‐Alder reaction, highlighting the compound's relevance in chemical synthesis (Padwa et al., 2003).
Corrosion Inhibition
Compounds based on 8-hydroxyquinoline, including tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate, have been evaluated as corrosion inhibitors for carbon steel. Their effectiveness as mixed-type inhibitors and their adsorption behavior have been explored, which is significant for industrial applications (Faydy et al., 2019).
Development of Medicinal Compounds
While avoiding specifics on drug use and dosage, it's notable that compounds related to tert-butyl (1,2,3,4-tetrahydroquinolin-5-yl)carbamate have been used as intermediates in the synthesis of biologically active compounds, such as omisertinib (AZD9291), highlighting their importance in pharmaceutical research (Zhao et al., 2017).
Intramolecular Charge-Transfer Dynamics
Research on tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline, a planar analogue of DMABN, shows the intramolecular charge-transfer (ICT) dynamics using time-resolved fluorescence. This study contributes to the understanding of ICT in organic compounds, which is essential for developing advanced materials (Park et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-12-8-4-7-11-10(12)6-5-9-15-11/h4,7-8,15H,5-6,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMVRSCVUIGOYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC2=C1CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-(1,2,3,4-tetrahydroquinolin-5-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3013461.png)
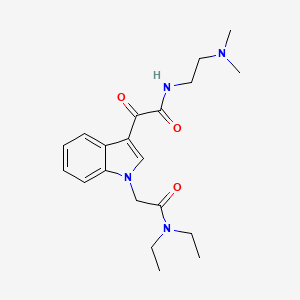
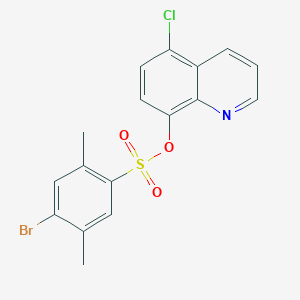
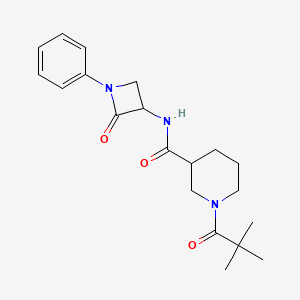
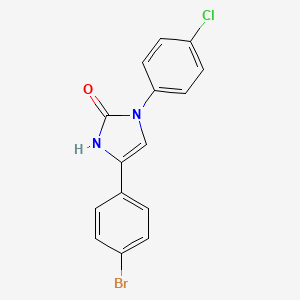

![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B3013468.png)
![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3013471.png)
![Tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B3013474.png)
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B3013476.png)
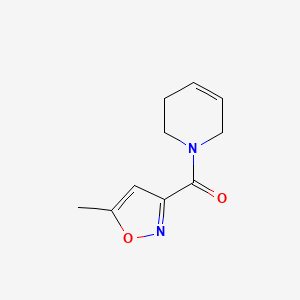
![N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]prop-2-enamide](/img/structure/B3013479.png)
![Methyl 4-((5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B3013481.png)
